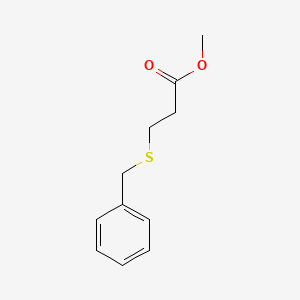![molecular formula C20H21Cl3N4O4S B11953473 N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)
N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetylamino, thioureido, and trichloroethyl groups, as well as methoxy-substituted benzamide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the acetylamino group: This can be achieved by acetylation of an amine precursor using acetic anhydride under mild conditions.
Introduction of the thioureido group: This step involves the reaction of the acetylamino intermediate with thiourea in the presence of a suitable catalyst.
Addition of the trichloroethyl group: This can be done through a nucleophilic substitution reaction using trichloroethanol and a strong base.
Methoxylation of the benzamide ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trichloroethanol and a strong base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cell surface or intracellular receptors.
Altering gene expression: Affecting the transcription and translation of specific genes.
相似化合物的比较
N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE can be compared with similar compounds such as:
- N-(4-(ACETYLAMINO)PH)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE .
- N-(4-Acetamidophenyl)-2-{[4-amino-5-(3-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
These compounds share similar functional groups but differ in their overall structure and specific applications. The uniqueness of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE lies in its combination of functional groups and its potential for diverse applications in various fields.
属性
分子式 |
C20H21Cl3N4O4S |
|---|---|
分子量 |
519.8 g/mol |
IUPAC 名称 |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H21Cl3N4O4S/c1-11(28)24-13-5-7-14(8-6-13)25-19(32)27-18(20(21,22)23)26-17(29)12-4-9-15(30-2)16(10-12)31-3/h4-10,18H,1-3H3,(H,24,28)(H,26,29)(H2,25,27,32) |
InChI 键 |
HBOZYTJGBARAKG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


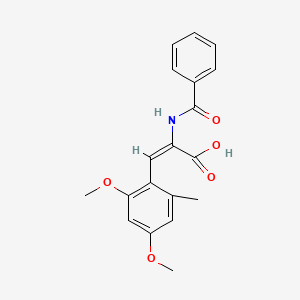


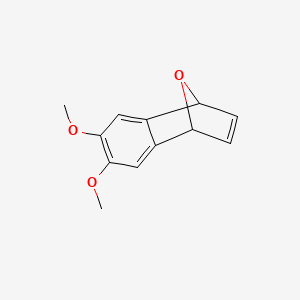

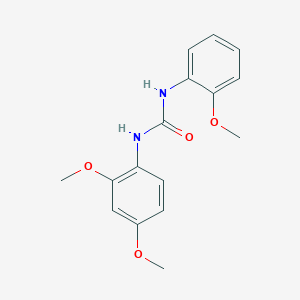
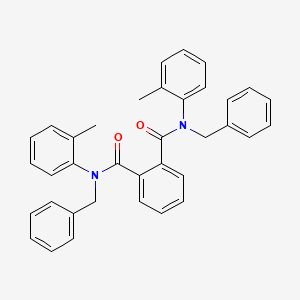
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)

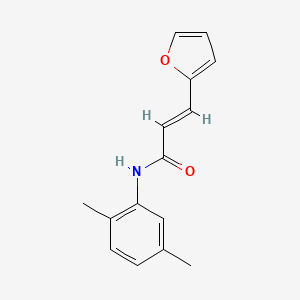


![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)
